



# L-Nio dihydrochloride solubility in PBS and cell culture media

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Compound of Interest		
Compound Name:	L-Nio dihydrochloride	
Cat. No.:	B109842	Get Quote

# L-NIO Dihydrochloride Technical Support Center

Welcome to the technical support center for **L-NIO dihydrochloride**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, use, and troubleshooting of **L-NIO dihydrochloride** in experimental settings.

# Frequently Asked Questions (FAQs)

Q1: What is L-NIO dihydrochloride and what is its mechanism of action?

A1: L-NIO dihydrochloride (N5-(1-iminoethyl)-L-ornithine, dihydrochloride) is a potent, nonselective, and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] It acts as an Larginine analog, competitively inhibiting the enzyme's ability to produce nitric oxide (NO) from L-arginine.

Q2: What are the common research applications for **L-NIO dihydrochloride**?

A2: L-NIO dihydrochloride is widely used in biomedical research to study the physiological and pathological roles of nitric oxide. Common applications include investigating cardiovascular function, endothelial dysfunction, neurobiology, inflammation, and angiogenesis in cancer models.[4]

Q3: What is the solubility of **L-NIO dihydrochloride** in common laboratory solvents?



A3: **L-NIO dihydrochloride** exhibits good solubility in aqueous solutions and some organic solvents. Please refer to the solubility table below for detailed information.

Q4: How should **L-NIO dihydrochloride** be stored?

A4: For long-term stability, **L-NIO dihydrochloride** powder should be stored at -20°C, desiccated.[5] Stock solutions can typically be stored at -20°C for up to two months, though it is always recommended to prepare fresh solutions for optimal results.[6]

# **Solubility Data**

The following table summarizes the solubility of **L-NIO dihydrochloride** in various solvents. Please note that solubility can be affected by temperature, pH, and the purity of the compound. For challenging dissolutions, gentle warming (to 37°C) and sonication in an ultrasonic bath may improve solubility.[5]

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Reference
Water	100	~406	[7]
Water	50	~203	[5]
Water	24.61	100	[3]
PBS (pH 7.2)	10	~40.6	[7]
DMSO	33.33	~135	[5]
DMSO	20	~81.2	[7]
DMF	20	~81.2	[7]
Ethanol	20	~81.2	[7]
Methanol	Soluble	Not specified	[2]

# Experimental Protocols Preparation of a 10 mM Stock Solution in PBS



- Weighing: Accurately weigh out 2.46 mg of L-NIO dihydrochloride (MW: 246.1 g/mol ).
- Dissolution: Add 1 mL of sterile phosphate-buffered saline (PBS, pH 7.2) to the powder.
- Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 μm syringe filter.[8]
- Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

#### **General Protocol for Treating Cultured Endothelial Cells**

- Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Cell Culture: Culture the cells in their standard growth medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics) under standard conditions (37°C, 5% CO2).
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM
   L-NIO dihydrochloride stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. A typical working concentration for in vitro studies can range from micromolar to low millimolar concentrations, depending on the cell type and experimental goals.
- Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of L-NIO dihydrochloride. Include a vehicle-only control (medium with the same final concentration of the solvent used for the stock solution, e.g., PBS).
- Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
- Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CCK-8), migration assays, or protein expression analysis (e.g., Western blot for phosphorylated eNOS).



# **Troubleshooting Guide**

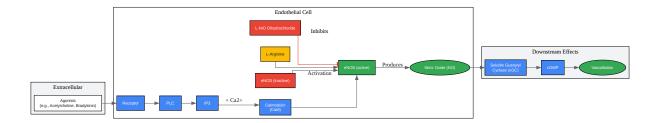
# Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation in Cell Culture Medium	The concentration of L-NIO dihydrochloride exceeds its solubility in the complex mixture of the medium. Interaction with components in the medium, such as proteins or salts.	Prepare a higher concentration stock solution in a suitable solvent (e.g., water or PBS) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.5% for DMSO). Prepare the working solution fresh before each experiment.
Variability in Experimental Results	Inconsistent dissolution of L-NIO dihydrochloride.  Degradation of the compound due to improper storage or multiple freeze-thaw cycles.	Ensure complete dissolution of the compound when preparing stock solutions. Aliquot stock solutions to minimize freeze- thaw cycles. Use a positive control to confirm the activity of the inhibitor.
No Observable Effect of L-NIO	The concentration of L-NIO is too low. The cells may not express the target NOS isoform. The incubation time is not sufficient.	Perform a dose-response experiment to determine the optimal concentration. Confirm the expression of NOS isoforms in your cell line (e.g., via Western blot or PCR). Perform a time-course experiment to determine the optimal incubation time.
Cell Toxicity Observed	The concentration of L-NIO is too high. The solvent used for the stock solution is at a toxic concentration.	Perform a dose-response experiment to determine the non-toxic concentration range. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells.



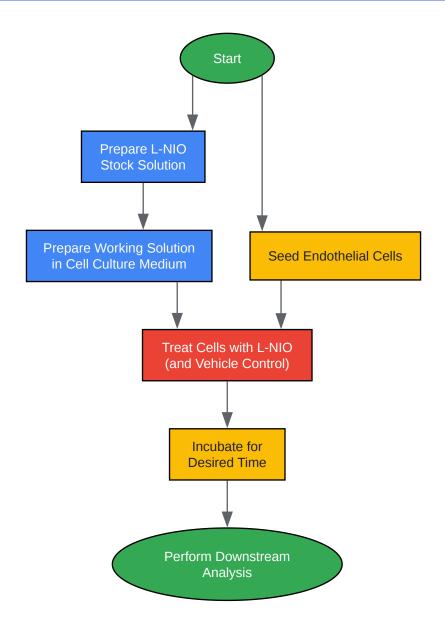
### **Visualizations**



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Caption: Nitric Oxide Signaling Pathway and Inhibition by L-NIO.





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Caption: General Experimental Workflow for L-NIO in Cell Culture.

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